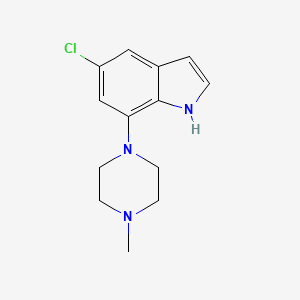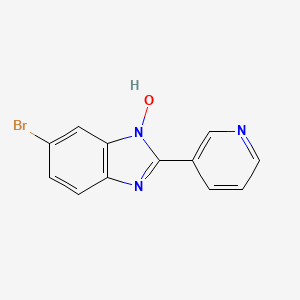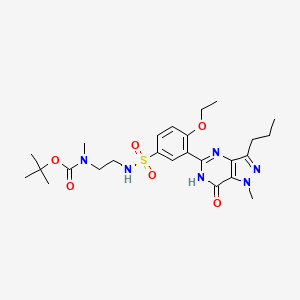
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N'-Methyl)ethylenediamino Sildenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is a complex organic compound that serves as an intermediate in the synthesis of various sildenafil derivatives. Sildenafil is widely known for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil typically involves multiple steps, including the protection of amine groups with the Boc group. One common method for introducing the Boc group is by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, such as treatment with trifluoroacetic acid (TFA), oxalyl chloride in methanol, or choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally sustainable. The use of green chemistry principles, such as employing catalytic deep eutectic solvents, is becoming increasingly popular in industrial settings to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acids like TFA or oxalyl chloride in methanol.
Substitution Reactions: Introduction of different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Commonly used for Boc deprotection.
Oxalyl Chloride in Methanol: Used for mild and selective deprotection of Boc groups.
Choline Chloride/p-Toluenesulfonic Acid DES: An environmentally friendly alternative for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of sildenafil derivatives and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating erectile dysfunction and pulmonary arterial hypertension.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil involves its role as an intermediate in the synthesis of sildenafil derivatives. Sildenafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells in the blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Des(methypiperazinyl) (N’-Methyl)ethylenediamino Sildenafil Hydrochloride: A sildenafil derivative with similar pharmacological properties.
Uniqueness
Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is unique due to its specific structure, which includes the Boc protecting group.
Propiedades
Fórmula molecular |
C25H36N6O6S |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C25H36N6O6S/c1-8-10-18-20-21(31(7)29-18)23(32)28-22(27-20)17-15-16(11-12-19(17)36-9-2)38(34,35)26-13-14-30(6)24(33)37-25(3,4)5/h11-12,15,26H,8-10,13-14H2,1-7H3,(H,27,28,32) |
Clave InChI |
QGNJZXRGXYTQAB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C(=O)OC(C)(C)C)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


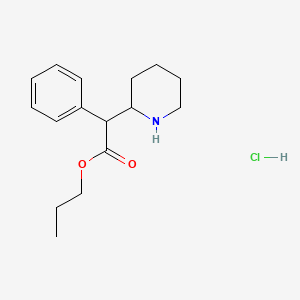
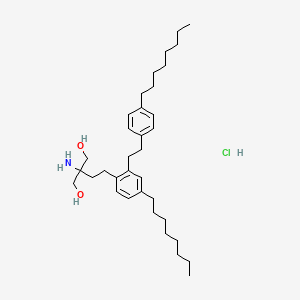
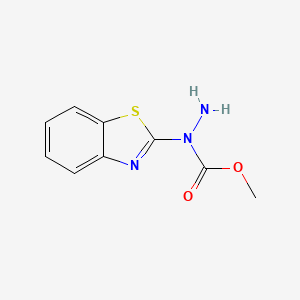
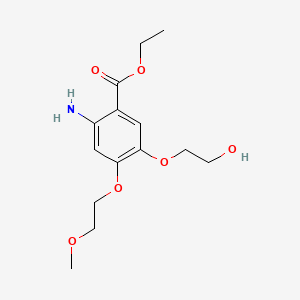


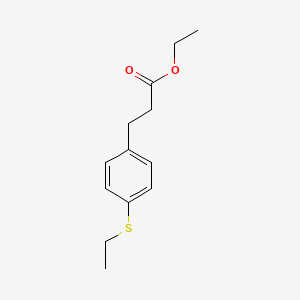
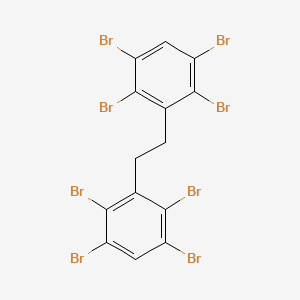
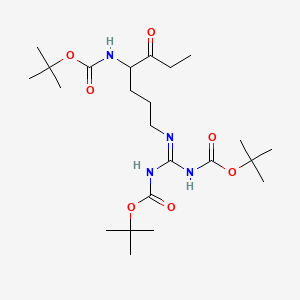
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
